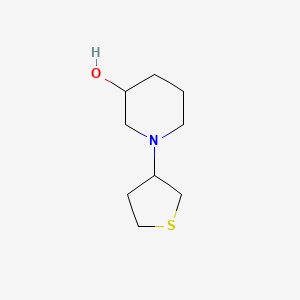

1-(Tetrahydrothiophen-3-yl)piperidin-3-ol

CAS No.: 1552536-20-5

Cat. No.: VC3098710

Molecular Formula: C9H17NOS

Molecular Weight: 187.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1552536-20-5 |

|---|---|

| Molecular Formula | C9H17NOS |

| Molecular Weight | 187.3 g/mol |

| IUPAC Name | 1-(thiolan-3-yl)piperidin-3-ol |

| Standard InChI | InChI=1S/C9H17NOS/c11-9-2-1-4-10(6-9)8-3-5-12-7-8/h8-9,11H,1-7H2 |

| Standard InChI Key | PANURAWVJXJMIW-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2CCSC2)O |

| Canonical SMILES | C1CC(CN(C1)C2CCSC2)O |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

1-(Tetrahydrothiophen-3-yl)piperidin-3-ol is an organic compound with the IUPAC name 1-(thiolan-3-yl)piperidin-3-ol. The compound is characterized by a tetrahydrothiophene (thiolan) ring connected to a piperidin-3-ol moiety through a nitrogen linkage. This creates a unique molecular arrangement that contributes to its potential pharmacological properties and chemical reactivity.

Table 1: Chemical Identity Parameters of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol

| Parameter | Value |

|---|---|

| CAS Number | 1552536-20-5 |

| Molecular Formula | C9H17NOS |

| Molecular Weight | 187.3 g/mol |

| IUPAC Name | 1-(thiolan-3-yl)piperidin-3-ol |

| Standard InChI | InChI=1S/C9H17NOS/c11-9-2-1-4-10(6-9)8-3-5-12-7-8/h8-9,11H,1-7H2 |

| Standard InChIKey | PANURAWVJXJMIW-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2CCSC2)O |

| Canonical SMILES | C1CC(CN(C1)C2CCSC2)O |

| PubChem Compound ID | 83829031 |

Structural Features

The molecular structure of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol consists of two main components: a five-membered tetrahydrothiophene ring and a six-membered piperidine ring with a hydroxyl group at the 3-position. The nitrogen atom of the piperidine ring serves as the connection point between the two ring systems.

The tetrahydrothiophene ring contains a sulfur atom that contributes to the compound's potential reactivity patterns and interactions with biological targets. The presence of the hydroxyl group on the piperidine ring introduces a hydrogen bond donor/acceptor site, which is likely to influence the compound's solubility, pharmacokinetic properties, and ability to interact with protein targets.

Physical Properties

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would be valuable for confirming the structure and purity of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol. The characteristic peaks in these spectra would reflect the compound's structural features and functional groups.

Synthesis and Preparation Methods

Comparative Synthesis Methods

Drawing parallels from related compounds, the synthesis of piperidine derivatives often involves selective reaction conditions. For instance, the study on piperidine-based derivatives as influenza virus inhibitors highlights the importance of controlled reaction conditions for maintaining structural integrity and biological activity . Similar considerations would likely apply to the synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol.

Structure-Activity Relationships

The literature on related compounds provides insights into potential structure-activity relationships relevant to 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol:

-

The hydroxyl group at the 3-position of the piperidine ring may serve as a hydrogen bond donor/acceptor, potentially enhancing interactions with biological targets

-

The tetrahydrothiophene ring introduces a sulfur atom that could participate in unique binding interactions with protein targets

-

The secondary amine linkage between the two ring systems allows for conformational flexibility, which might be important for fitting into binding pockets of enzymes or receptors

Studies on piperidine-based derivatives indicate that the nature of the linkage between heterocyclic components significantly impacts biological activity . For instance, in quinoline-piperidine compounds, an ether linkage was found to be critical for inhibitory activity against influenza virus. By analogy, the direct C-N linkage in 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol might confer specific biological properties.

Pharmacological Considerations

Drug-Like Properties

The structure of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol suggests compliance with several of Lipinski's Rule of Five criteria for drug-likeness, including:

-

Molecular weight below 500 Da (actual: 187.3 g/mol)

-

Likely moderate lipophilicity

-

Limited hydrogen bond donors and acceptors

These properties suggest that the compound might have favorable pharmacokinetic characteristics, although specific studies would be needed to confirm this prediction.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds with structural similarities to 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol appear in the scientific literature:

-

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide: Contains both tetrahydrothiophene and piperidine moieties, but with different substitution patterns and oxidation state of the sulfur atom

-

1-(3-Chloropyrazin-2-yl)piperidin-3-ol: Contains the piperidin-3-ol group, but connected to a different heterocyclic system

Comparing the properties and activities of these analogues provides context for understanding the potential behavior of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol.

Structure Modification Strategies

Based on studies of related compounds, several structure modification strategies could be considered to enhance specific properties of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol:

-

Introduction of additional functional groups on either ring system to modify pharmacokinetic properties

-

Oxidation of the sulfur atom to sulfoxide or sulfone to alter the electronic properties

-

Modification of the hydroxyl group (e.g., esterification, etherification) to adjust lipophilicity and metabolic stability

For example, research on piperidine derivatives indicates that the presence of bulky alkyl groups in carbamate moieties can significantly enhance antiviral activity . Similar principles might apply to derivatives of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol.

Analytical Methods and Characterization

Predicted Spectroscopic Features

Based on its structure, 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol would likely exhibit distinctive spectroscopic features:

Table 3: Predicted Spectroscopic Features of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol

| Analytical Technique | Expected Features |

|---|---|

| 1H NMR | Signals for methylene protons in both ring systems (1.5-2.5 ppm); signal for the proton adjacent to the hydroxyl group (3.5-4.0 ppm); signal for the hydroxyl proton (variable, depending on solvent) |

| 13C NMR | Signals for all carbon atoms in the structure, with those adjacent to heteroatoms appearing at characteristic chemical shifts |

| IR | O-H stretching band (3200-3600 cm-1); C-H stretching bands (2800-3000 cm-1); C-N stretching band (1050-1250 cm-1); C-S stretching band (600-800 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 187; fragmentation pattern reflecting the cleavage of bonds between the ring systems |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume